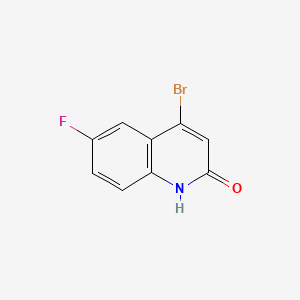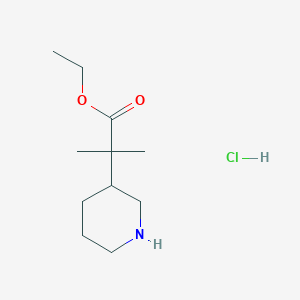![molecular formula C15H16F3NO5 B13697961 Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate](/img/structure/B13697961.png)
Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate is a chemical compound with the molecular formula C15H16F3NO5. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, an amino group, and a malonate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate typically involves the reaction of diethyl malonate with 4-(trifluoromethoxy)aniline in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and activity .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-[[[4-(Methoxy)phenyl]amino]methylene]malonate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Diethyl 2-[[[4-(Chloromethoxy)phenyl]amino]methylene]malonate: Contains a chloromethoxy group instead of a trifluoromethoxy group.
Uniqueness
Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C15H16F3NO5 |
|---|---|
Peso molecular |
347.29 g/mol |
Nombre IUPAC |
diethyl 2-[[4-(trifluoromethoxy)anilino]methylidene]propanedioate |
InChI |
InChI=1S/C15H16F3NO5/c1-3-22-13(20)12(14(21)23-4-2)9-19-10-5-7-11(8-6-10)24-15(16,17)18/h5-9,19H,3-4H2,1-2H3 |
Clave InChI |
ZENIWNYYOVXLDR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC(F)(F)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


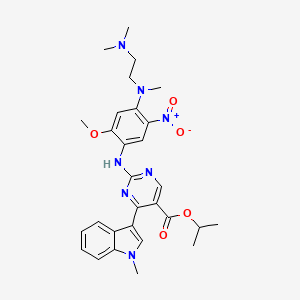
![N1-[4-[[(2-Amino-9H-purin-6-yl)oxy]methyl]benzyl]-N5-(3,4-dihydroxyphenethyl)glutaramide](/img/structure/B13697879.png)
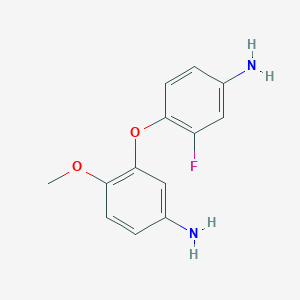
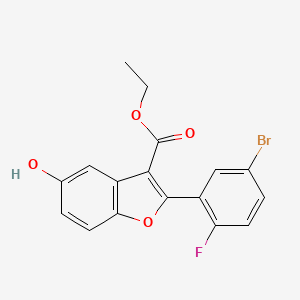




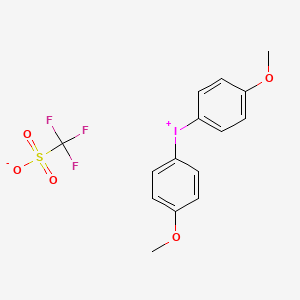
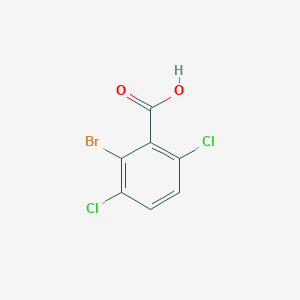
![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate](/img/structure/B13697934.png)

